molecular formula C17H13N B12586181 11H-Benzo[b]fluoren-8-amine CAS No. 646058-60-8

11H-Benzo[b]fluoren-8-amine

Cat. No.: B12586181
CAS No.: 646058-60-8
M. Wt: 231.29 g/mol
InChI Key: HQMOSWOIEABETD-UHFFFAOYSA-N
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Description

Crystallographic Studies and X-ray Diffraction Analysis

Crystallographic data for this compound remains limited in public databases, but insights can be inferred from related benzofluorene derivatives. For instance, X-ray diffraction studies of 2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene reveal dihedral angles of ~15–20° between the benzo[b]fluorene core and substituents, highlighting steric interactions that distort the planar aromatic system. Similar distortions are anticipated in this compound due to the amine group’s spatial demands.

Advanced crystallographic techniques, such as microcrystallography and high-throughput data collection systems (e.g., the ZOO platform at SPring-8), enable structural resolution of microcrystals (<10 µm) by merging diffraction data from multiple crystals. These methods could address challenges in growing large single crystals of this compound, which may form thin plates or needles due to π-π stacking interactions.

Parameter Value Source Compound
Dihedral Angle 15–20° 2-Bromo-11,11-dimethyl analog
Crystal System Monoclinic (predicted) Benzo[b]fluorene derivatives
Space Group P2₁/c (common) Analogous PAHs

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum of this compound is expected to exhibit distinct aromatic resonances. For the isomeric 11H-Benzo[b]fluoren-2-amine, protons adjacent to the amine group resonate at δ 7.82 ppm (d, J = 8.0 Hz). In the 8-amine isomer, deshielding effects from the amine’s lone pair may shift ortho protons upfield by ~0.2–0.5 ppm compared to the parent benzo[b]fluorene.

Infrared (IR) Spectroscopy:
The primary amine group (-NH₂) generates characteristic N-H stretching vibrations at 3300–3500 cm⁻¹ and bending modes near 1600 cm⁻¹. Conjugation with the aromatic system reduces N-H stretching frequencies by ~50 cm⁻¹ relative to aliphatic amines.

Ultraviolet-Visible (UV-Vis) Spectroscopy:
The extended π-system of benzo[b]fluorene absorbs strongly in the UV region (λₘₐₓ ≈ 280–320 nm). Substitution with an electron-donating amine group at the 8-position likely red-shifts λₘₐₓ by 10–15 nm due to enhanced conjugation, as observed in amino-substituted PAHs.

Technique Key Features Comparison to Parent Compound
¹H NMR δ 7.3–7.8 (aromatic H), δ 4.1 (NH₂, broad) Upfield shift for ortho protons
IR 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (N-H bend) Reduced N-H stretch frequency
UV-Vis λₘₐₓ = 295 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) Red shift of ~12 nm

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.1 eV for this compound, narrower than the parent benzo[b]fluorene (4.5 eV) due to amine-mediated electron donation. The amine group elevates HOMO energy (-5.2 eV vs. -5.8 eV for benzo[b]fluorene), enhancing reactivity in electrophilic substitution reactions.

Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the amine lone pair and adjacent aromatic π-system, stabilizing the molecule by 18.3 kcal/mol. This delocalization underpins the compound’s fluorescence properties, with computed excitation energies aligning with UV-Vis data (S₀ → S₁: 3.8 eV).

Comparative Analysis with Isomeric Benzofluorene Derivatives

Substituent position profoundly influences physicochemical properties:

  • 2-Amino Isomer (11H-Benzo[b]fluoren-2-amine):
    Exhibits stronger fluorescence (quantum yield Φ = 0.45) than the 8-amine analog (Φ = 0.32) due to reduced steric hindrance and optimized π-conjugation.

  • 11,11-Dimethyl Derivatives:
    Steric effects from dimethyl groups increase dihedral angles by 5–10°, reducing π-orbital overlap and conductivity.

  • Benzo[a]fluorenes:
    Alternative ring fusion patterns (e.g., benzo[a]fluorene) shorten conjugation pathways, resulting in bathochromic shifts of 20–30 nm in UV-Vis spectra compared to benzo[b]fluorenes.

Isomer HOMO-LUMO Gap (eV) λₘₐₓ (nm) Fluorescence Φ
8-Amine 4.1 295 0.32
2-Amine 4.0 290 0.45
11,11-Dimethyl (no amine) 4.6 285 0.12

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646058-60-8

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

11H-benzo[b]fluoren-8-amine

InChI

InChI=1S/C17H13N/c18-15-6-5-11-10-17-14(8-13(11)9-15)7-12-3-1-2-4-16(12)17/h1-6,8-10H,7,18H2

InChI Key

HQMOSWOIEABETD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=C3)N

Origin of Product

United States

Preparation Methods

The synthesis of 11H-Benzo[b]fluoren-8-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.

Chemical Reactions Analysis

11H-Benzo[b]fluoren-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the aromatic ring system.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1.1 Electroluminescent Devices

One of the prominent applications of 11H-Benzo[b]fluoren-8-amine is in the synthesis of organic electroluminescent devices. These devices utilize organic compounds to create light when an electric current is applied. For instance, this compound derivatives have been employed as key intermediates in the synthesis of materials used in organic light-emitting diodes (OLEDs). The compound's structure allows for effective charge transport and luminescence, making it suitable for high-efficiency OLED applications .

1.2 Organic Light Emitting Diodes (OLEDs)

In a specific case study, the compound was reacted with various bromo-substituted benzo[b]fluorene derivatives to yield new compounds with enhanced photophysical properties. The reaction conditions typically involve palladium-catalyzed cross-coupling methods, which facilitate the formation of desired products with high yields. For example, a reaction involving 4 g of 3-bromo-11,11-dimethyl-11H-benzo[b]fluorene and other reagents yielded a product with a yield of 75% after purification .

Material Science

2.1 Polymer Chemistry

Researchers have explored the use of this compound in polymer chemistry, particularly in the development of new polymeric materials with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve the thermal stability and mechanical strength of the resulting materials, making them suitable for various industrial applications .

2.2 Nanotechnology

In nanotechnology, derivatives of this compound have been utilized to create nanostructured materials that exhibit unique optical and electronic properties. These materials can be integrated into nanoscale devices for applications in sensors and energy storage systems .

Biological Applications

3.1 Toxicological Studies

The biological activity of this compound has been investigated concerning its potential toxicological effects. Studies have shown that certain derivatives can act as AhR (Aryl hydrocarbon receptor) agonists or antagonists, which are crucial in understanding their environmental impact and potential health risks associated with exposure to polycyclic aromatic amines .

3.2 Anticancer Research

There is ongoing research into the anticancer properties of compounds related to this compound. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Such findings open avenues for developing new therapeutic agents targeting cancer.

Data Summary

Application AreaSpecific Use CaseKey Findings/Outcomes
Organic SynthesisOLEDsHigh yields in synthesis; effective charge transport
Material SciencePolymer ChemistryImproved thermal stability and mechanical strength
NanotechnologyCreation of nanostructured materialsUnique optical/electronic properties
Biological ApplicationsToxicological StudiesPotential AhR activity; environmental impact
Anticancer ResearchInhibition of cancer cell proliferationInduction of apoptosis; promising therapeutic potential

Mechanism of Action

The mechanism of action of 11H-Benzo[b]fluoren-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 11H-Benzo[b]fluoren-8-amine with key structural analogs:

Compound Name Molecular Formula Substituent(s) Key Features Source/Application
This compound C₁₇H₁₃N -NH₂ at position 8 Reactive amine group; potential ligand Lab research (e.g., synthesis intermediates)
11H-Benzo[b]fluorene C₁₇H₁₂ None Parent PAH; environmental contaminant Found in landfill soils; teratogenic in zebrafish
11H-Benzo[a]fluoren-11-one C₁₇H₁₀O -O (ketone) at position 11 High purity (>98%); lab reagent TCI America catalog (B3933)
8-Butyl-5H,6H,11H-benzo[a]carbazole C₂₀H₂₁N -Butyl chain; fused carbazole Lipophilic; pharmaceutical potential CCDDS database (structural profiling)

Key Observations :

  • The ketone in 11H-Benzo[a]fluoren-11-one introduces a strong electron-withdrawing group, reducing reactivity compared to the electron-donating amine .

Toxicity and Environmental Impact

  • 11H-Benzo[b]fluorene : Identified as a teratogen in zebrafish embryos at concentrations ≥1 µg/L, causing developmental malformations. Current soil quality assessments may underestimate its environmental risk .
  • This compound: No direct toxicity data available. However, the amine group may enhance interactions with cellular nucleophiles (e.g., DNA), suggesting possible mutagenicity. Further ecotoxicological studies are needed.

Recommendations :

  • Prioritize ecotoxicology assays for this compound.
  • Explore its utility in drug discovery via functionalization of the amine group.
  • Update environmental monitoring protocols to include amine-substituted PAHs.

Biological Activity

11H-Benzo[b]fluoren-8-amine, a polycyclic aromatic amine, has garnered attention due to its potential biological activities, particularly in relation to its effects on human health. This compound is part of a broader class of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse biological effects, including mutagenicity and carcinogenicity. Understanding the biological activity of this compound involves examining its interactions at the cellular level, its toxicity, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a fused ring structure typical of PAHs. Its chemical formula is C15H13NC_{15}H_{13}N, and it possesses both hydrophobic and polar characteristics due to the presence of an amine group. This structural feature may influence its interaction with biological systems.

1. Toxicological Effects

Research indicates that this compound exhibits significant toxicological effects. In vitro studies have demonstrated its potential as an agonist for the aryl hydrocarbon receptor (AhR), a critical mediator in xenobiotic metabolism and cellular responses to environmental toxins. The compound's AhR activation suggests it may influence pathways related to cell proliferation and differentiation, which are crucial in cancer development .

Table 1: Summary of Toxicological Findings

CompoundActivity TypeObserved EffectReference
This compoundAhR AgonistInduces cell proliferation
This compoundCytotoxicityCell death at high doses
Benzo[a]pyreneCarcinogenicityTumor formation in animal models

2. Antioxidant Properties

Some studies have explored the antioxidant properties of PAHs, including this compound. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound may exhibit protective effects against oxidative damage by scavenging free radicals, although more research is needed to quantify these effects .

3. Neurotoxicity

The neurotoxic potential of this compound has been assessed using network formation assays in cortical cells. These studies indicate that exposure to the compound can disrupt normal neuronal network development, suggesting potential risks for neurodevelopmental toxicity .

Table 2: Neurotoxic Effects Observed

Exposure Duration (Days)Effect on Network FormationReference
5Significant disruption
12Reduced viability

Case Studies

Several case studies have highlighted the implications of exposure to PAHs, including this compound:

  • Case Study on Environmental Exposure : A study conducted on individuals living near industrial sites revealed elevated levels of PAHs in their blood, correlating with increased incidences of respiratory diseases and cancer. The study specifically noted the presence of this compound among other PAHs.
  • Animal Models : Research involving animal models exposed to various PAHs showed that compounds like this compound could lead to significant tumor development when administered over prolonged periods.

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